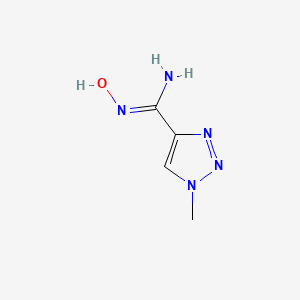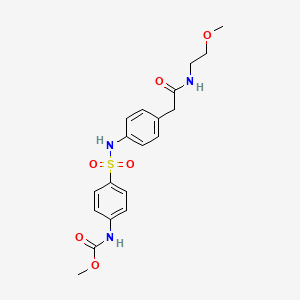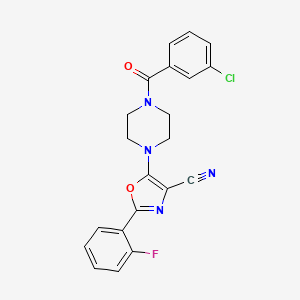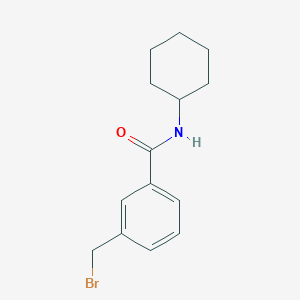
3-(bromomethyl)-N-cyclohexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(bromomethyl)-N-cyclohexylbenzamide" is a brominated benzamide with a cyclohexyl group attached to the nitrogen atom of the amide bond. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated benzamides and related structures, which can be useful for understanding the chemical behavior and properties of "3-(bromomethyl)-N-cyclohexylbenzamide".
Synthesis Analysis
The synthesis of brominated benzamides and related compounds can be achieved through various methods. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization indicates that bromine can be introduced into benzamide structures in a controlled manner . Similarly, the synthesis of 3H-labeled benzamides using lithium borotritide suggests that specific isotopic labeling can be achieved in the synthesis of benzamide derivatives . These methods could potentially be adapted for the synthesis of "3-(bromomethyl)-N-cyclohexylbenzamide".
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using X-ray crystallography. For example, the crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two crystalline polymorphs, both belonging to the monoclinic system, with differences in molecular packing . This suggests that "3-(bromomethyl)-N-cyclohexylbenzamide" may also exhibit polymorphism, which could affect its physical properties and reactivity.
Chemical Reactions Analysis
Brominated benzamides can undergo further chemical transformations. The products from the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones can be elaborated via palladium-catalyzed cross-coupling reactions or converted into other heterocycles . This indicates that "3-(bromomethyl)-N-cyclohexylbenzamide" may also be a versatile intermediate for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be characterized by various spectroscopic methods, such as NMR, IR, and GC-MS, as well as by elemental analysis and X-ray analysis . These techniques can be used to confirm the structure and purity of synthesized compounds. The presence of a bromine atom in the structure of "3-(bromomethyl)-N-cyclohexylbenzamide" would likely influence its reactivity, particularly in electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
Organic Synthesis
Synthesis of Non-Peptide Small Molecular Antagonist Benzamide Derivatives : This study discusses the synthesis of benzamide derivatives, using bromomethyl compounds as intermediates, showing their potential as non-peptide CCR5 antagonists with biological activity (Bi, 2015).
Synthesis of Substituted D,L-Phenylglycines : The amidoalkylation of benzylchloride and N-benzylbenzamide using compounds like p-bromomethyl-d,l-phenylglycines demonstrates the versatility of bromomethyl compounds in creating complex organic molecules (Ben-Ishai et al., 1977).
Materials Science
Hyperbranched Polyethers Synthesis : In this research, 5-(Bromomethyl)-1,3-dihydroxybenzene was used for synthesizing polymers, indicating the utility of bromomethyl compounds in polymer science (Uhrich et al., 1992).
Fabrication of Crosslinked Polybenzimidazole Membranes : Bromomethyls containing crosslinkers were used to covalently crosslink polybenzimidazole membranes for high temperature proton exchange membrane fuel cells, demonstrating an application in energy technology (Yang et al., 2018).
Mecanismo De Acción
Target of Action
It’s known that bromomethyl compounds can be used to access bicyclic peptides with diverse conformations . These peptides are a powerful modality for engaging challenging drug targets such as protein-protein interactions .
Mode of Action
The mode of action of 3-(bromomethyl)-N-cyclohexylbenzamide involves its use as a linker in the formation of bicyclic peptides . The compound can react with cysteine residues under aqueous buffer conditions, leading to the formation of bicyclic peptides . This process is efficient, with broad substrate scope and compatibility with high-throughput screening .
Result of Action
The result of the action of 3-(bromomethyl)-N-cyclohexylbenzamide is the formation of bicyclic peptides with diverse conformations . These peptides can engage challenging drug targets such as protein-protein interactions, potentially leading to therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(bromomethyl)-N-cyclohexylbenzamide. For instance, the compound reacts with cysteine residues under aqueous buffer conditions , suggesting that pH and solvent conditions may influence its reactivity.
Propiedades
IUPAC Name |
3-(bromomethyl)-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGUIQWHJGHALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC(=C2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(bromomethyl)-N-cyclohexylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)
![N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2501885.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2501887.png)
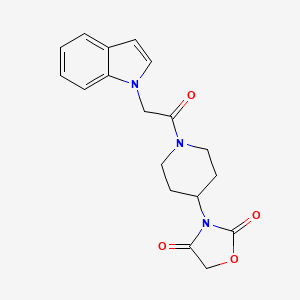
![3-benzyl-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-hydroxy-2(1H)-pyridinone](/img/structure/B2501892.png)
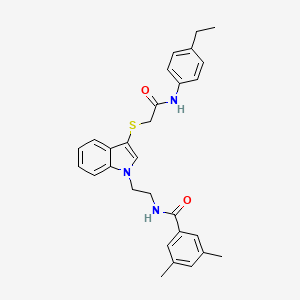
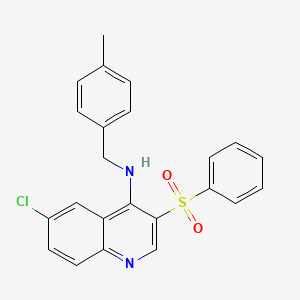
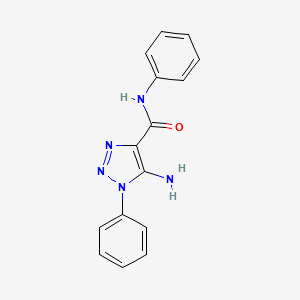
![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)
![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)
